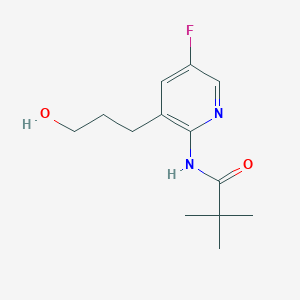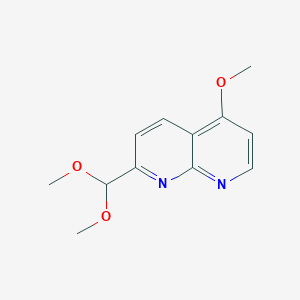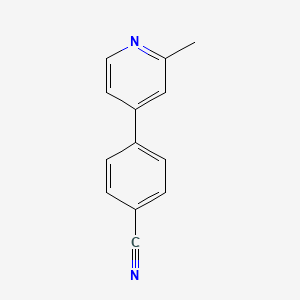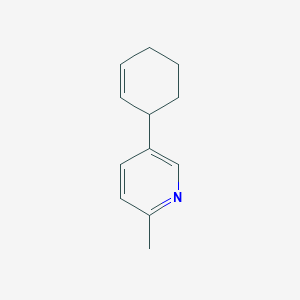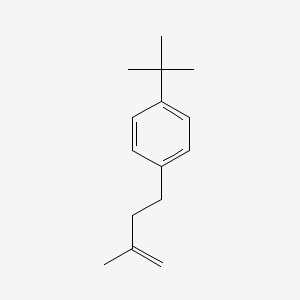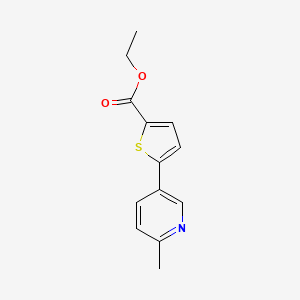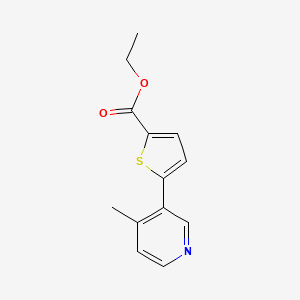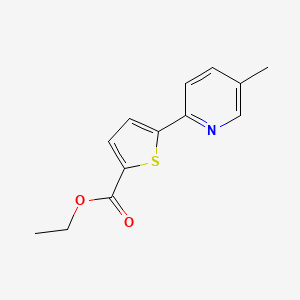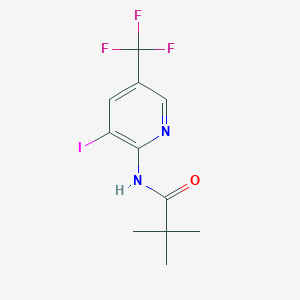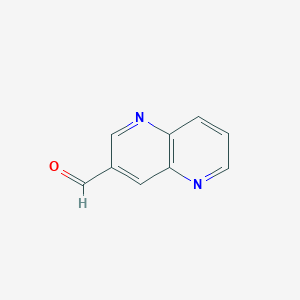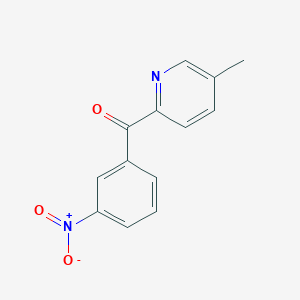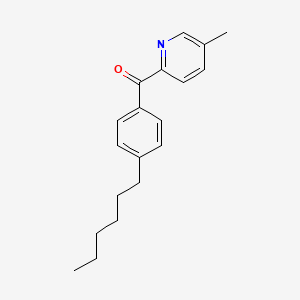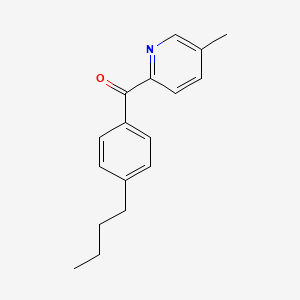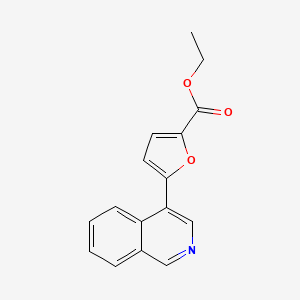
Ethyl 5-(4-isoquinolyl)-2-furoate
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, and spectral data.Applications De Recherche Scientifique
Copolyesters with Bio-Based Furanic Units : A study by Abid, Kamoun, Gharbi, and Fradet (2008) demonstrates the use of a monomer derived from bio-based ethyl 2-furoate in creating copolyesters containing both terephthalate and furoate units. These materials exhibit good thermal stability and are amorphous polymers (Abid, Kamoun, Gharbi, & Fradet, 2008).
Glycosidase Inhibitory Activities : Moreno‐Vargas, Robina, Demange, and Vogel (2003) synthesized derivatives of ethyl 5-[(1'S)-D-erythrosyl]-2-methyl-3-furoate, demonstrating their inhibitory activity towards various commercially available glycosidases. This suggests potential applications in biochemistry and pharmacology (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).
Insecticidal Ester Synthesis : Research by Elliott, Janes, and Pearson (1971) on the synthesis of 5-aralkyl-3-furoates and 3-thenoates, intermediates in creating insecticidal esters, showcases potential applications in agriculture and pest control (Elliott, Janes, & Pearson, 1971).
Functionalized Furan-2-one Derivatives : Sobenina et al. (2011) explored the synthesis of functionalized furan-2-one derivatives from ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate, indicating potential in organic synthesis and chemical engineering (Sobenina et al., 2011).
Palladium-Catalyzed Heteroarylations : A study by Fu, Zhao, Bruneau, and Doucet (2012) on the palladium-catalyzed direct arylation of heteroaromatics using esters, including methyl 5-bromo-2-furoate, reveals applications in the field of catalysis and organic synthesis (Fu, Zhao, Bruneau, & Doucet, 2012).
Corrosion Inhibition of Mild Steel : Khaled's (2010) research on the use of furan derivatives, such as ethyl 2-furoate, as corrosion inhibitors for mild steel in acidic mediums, showcases applications in materials science and engineering (Khaled, 2010).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.
Orientations Futures
This involves identifying potential future research directions, such as new synthetic routes, applications, or modifications to the compound.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, not all of this information may be available. If you have a specific compound or class of compounds you’re interested in, I’d be happy to help you find more information.
Propriétés
IUPAC Name |
ethyl 5-isoquinolin-4-ylfuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-2-19-16(18)15-8-7-14(20-15)13-10-17-9-11-5-3-4-6-12(11)13/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBSBPLDOBRMKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-isoquinolyl)-2-furoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1391922.png)
